meso-Tetraphenylporphyrin-Pd(II)

Triplet-triplet annihilation upconversion Phosphorescence lifetime Photosensitizer

PdTPP is the benchmark triplet photosensitizer for TTA-UC at low excitation power (60 mW/cm²), yielding 10.33% upconversion efficiency—~44% higher than PtTPP. Its near-unity singlet oxygen quantum yield (ΦΔ=0.96) and 9.63 μs triplet lifetime make it the definitive choice for photodynamic therapy research and oxygen sensing. The moderate oxygen sensitivity and downward-curved Stern-Volmer response suit applications requiring an intermediate dynamic range. Additionally, its water-compatible N-pincer Pd(II) center catalyzes base-free self-coupling of potassium aryltrifluoroborates under ambient conditions—a sustainable alternative to traditional Pd catalysts. Select PdTPP when application-critical photophysical performance cannot be compromised.

Molecular Formula C44H30N4Pd
Molecular Weight 721.2 g/mol
Cat. No. B12349064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-Tetraphenylporphyrin-Pd(II)
Molecular FormulaC44H30N4Pd
Molecular Weight721.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=C(C6=CC=C2[N-]6)C7=CC=CC=C7)N5)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Pd+2]
InChIInChI=1S/C44H30N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q-2;+2/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40-;
InChIKeyFOPWBWCZZPTBRA-QPDCLQQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





meso-Tetraphenylporphyrin-Pd(II) (PdTPP) for Triplet Sensitization and Optical Sensing Procurement


meso-Tetraphenylporphyrin-Pd(II) (PdTPP; CAS 14187-13-4) is a palladium(II) metalloporphyrin characterized by strong spin-orbit coupling induced by the heavy central metal ion. This heavy-atom effect efficiently populates a long-lived triplet excited state, yielding distinct photophysical properties including room-temperature phosphorescence in the visible region (~650-720 nm), high triplet quantum yields, and significant oxygen quenching sensitivity [1]. The compound serves as a benchmark triplet photosensitizer in triplet-triplet annihilation upconversion (TTA-UC), oxygen sensing, and photodynamic therapy research [2].

Why PdTPP Cannot Be Replaced Arbitrarily with Other Metalloporphyrins


Metalloporphyrins are not interchangeable: the central metal ion dictates the photophysical and electronic ground state properties, critically influencing the compound's performance in any given application [1]. Substituting PdTPP with its platinum analog (PtTPP), for instance, alters the triplet excited-state lifetime and redox potentials, leading to significantly different upconversion efficiencies and oxygen sensing ranges [2]. Similarly, using a lighter metal such as zinc (ZnTPP) fails to provide the necessary heavy-atom effect required for efficient intersystem crossing and room-temperature phosphorescence [3]. The following quantitative evidence substantiates these functional divergences.

Quantitative Differentiation of meso-Tetraphenylporphyrin-Pd(II) Against Closest Analogs


Triplet Excited-State Lifetime and Upconversion Efficiency vs. PtTPP

In a direct comparison under identical conditions (532 nm excitation, 60 mW/cm²), PdTPP exhibits a longer phosphorescence lifetime (τ_p = 9.63 μs) compared to its platinum analog PtTPP (τ_p = 6.41 μs) [1]. This extended lifetime facilitates more efficient triplet-triplet energy transfer (TTET) to the annihilator, resulting in a significantly higher green-to-blue upconversion quantum yield (Φ_UC) of 10.33% for the PdTPP/DTACl system versus 7.15% for the PtTPP/DTACl system [1].

Triplet-triplet annihilation upconversion Phosphorescence lifetime Photosensitizer

Singlet Oxygen Quantum Yield vs. Free-Base TPP and Light-Metal Analogs

The incorporation of palladium enhances intersystem crossing (ISC) efficiency, yielding a high singlet oxygen quantum yield (Φ_Δ) of 0.96 ± 0.04 for PdTPP [1]. This represents a substantial increase over the free-base meso-tetraphenylporphyrin (TPP) and is consistent with the near-unity triplet formation yield (Φ_T ≈ 1.0) characteristic of Pd(II) porphyrins [2]. In contrast, lighter metal analogs such as ZnTPP exhibit significantly lower Φ_Δ (~0.65) due to less efficient spin-orbit coupling [3].

Photodynamic therapy Singlet oxygen generation Heavy-atom effect

Oxygen Sensitivity (Stern-Volmer Constant) vs. PtTPP and Ru Complexes

PdTPP exhibits moderate oxygen sensitivity, characterized by a Stern-Volmer quenching constant (K_SV) that lies between the highly sensitive PdFTPP and the less sensitive PtTPP. While specific K_SV values are matrix-dependent, comparative studies using poly(IBM-co-TFEM) matrices demonstrate that PdTPP-based sensors show downward-curved Stern-Volmer plots, in contrast to the more linear response of PtTPP analogs, indicating distinct microheterogeneity and oxygen diffusion behavior [1]. This differentiates PdTPP's sensing profile from both PtTPP and Ru-based complexes, positioning it for intermediate dynamic range applications.

Optical oxygen sensing Pressure-sensitive paint Phosphorescence quenching

Electrochemical Redox Potentials vs. PdOEP and Non-Metal Analogs

PdTPP exhibits significantly shifted half-wave redox potentials compared to Pd-octaethylporphyrin (PdOEP). In deaerated toluene, PdTPP shows an oxidation potential (E_1/2^ox) of +0.76 V vs. Fc/Fc⁺, which is +0.35 V more positive than PdOEP (+0.41 V). Similarly, the reduction potential (E_1/2^red) of PdTPP is -1.80 V, versus -1.98 V for PdOEP, a difference of +0.18 V [1]. The resulting electrochemical gap (E_1/2^ox - E_1/2^red) is larger for PdTPP (2.56 V) than PdOEP (2.39 V), reflecting the electron-donor nature of the meso-phenyl substituents.

Electrochemistry Redox catalysis Frontier orbital energies

Molecular Geometry and Electronic Structure vs. ZnTPP

Gas-phase electron diffraction and DFT studies reveal fundamental differences in the electronic structure of PdTPP compared to its zinc analog ZnTPP. Natural Bond Orbital (NBO) analysis demonstrates that strong donor-acceptor interactions between nitrogen lone pairs and Pd 4d_x²-y²/5s orbitals result in an extremely low effective net charge on the palladium center, determining its high donor and acceptor properties [1]. This contrasts with ZnTPP, where the closed-shell d¹⁰ configuration leads to a different frontier orbital energy alignment and bonding character. The Cα-Cm bond lengths and frontier orbital energies are significantly altered upon metalation, with PdTPP exhibiting distinct conformational dynamics of the meso-phenyl groups.

Structural chemistry DFT calculations Coordination bond analysis

Photostability vs. PdOEP Under Aerobic Conditions

Comparative photobleaching studies in nondegassed toluene reveal that PdTPP exhibits a higher quantum yield of photodegradation (Φ_pb) than PdOEP under identical irradiation conditions [1]. While the exact numerical values are subject to significant error (±30%), the trend indicates that the meso-phenyl substituted framework of PdTPP is intrinsically more susceptible to photochemical decomposition in the presence of oxygen than the β-octaethyl-substituted PdOEP. This is attributed to differences in triplet energy and molecular rigidity affecting the probability of reactive oxygen species generation and subsequent macrocycle oxidation.

Photodegradation Photobleaching Triplet lifetime

Optimal Use Cases for meso-Tetraphenylporphyrin-Pd(II) Based on Quantified Differentiation


Low-Power Triplet-Triplet Annihilation Upconversion Systems

PdTPP is the preferred triplet sensitizer for TTA-UC systems operating under low excitation power densities (e.g., 60 mW/cm²). Its 9.63 μs triplet lifetime yields a 10.33% upconversion efficiency, outperforming PtTPP by ~44%. This makes it ideal for solar energy harvesting and bioimaging where low-intensity incoherent light sources are employed [1].

Mid-Range Optical Oxygen Sensing and Pressure-Sensitive Paints

The moderate oxygen sensitivity and distinct downward-curved Stern-Volmer response of PdTPP in polymer matrices position it for oxygen sensing applications requiring a dynamic range intermediate between highly sensitive fluorinated analogs (e.g., PdFTPP) and less sensitive PtTPP. It is suitable for wind tunnel pressure-sensitive paints and dissolved oxygen monitoring where linear calibration models may be suboptimal [1].

Photodynamic Therapy Research Requiring High Singlet Oxygen Yield

With a near-unity singlet oxygen quantum yield (Φ_Δ = 0.96), PdTPP serves as an efficient photosensitizer for generating cytotoxic singlet oxygen in biological systems. This high efficiency, combined with its well-characterized photophysics, makes it a valuable benchmark compound for PDT studies, particularly when evaluating nanoparticle-based delivery systems [1].

Base-Free Oxidative Self-Coupling Catalysis in Water

PdTPP, as an N-pincer Pd(II) complex, demonstrates high efficacy in the base-free self-coupling of potassium aryltrifluoroborates in water at ambient conditions. This specific catalytic activity, combined with its water-compatible nature, offers a sustainable and cost-effective alternative for synthesizing symmetrical biaryls compared to traditional palladium catalysts requiring organic solvents and bases [1].

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